N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide
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Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is a synthetic opioid analgesic. It is structurally related to fentanyl, a potent opioid used in medical settings for pain management and anesthesia. This compound has gained attention due to its high potency and potential for abuse, similar to other fentanyl analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide typically involves the acylation of a common precursor, 4-ANPP (N-phenyl-1-(2-phenylethyl)piperidin-4-amine), with heptanoyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other fentanyl analogs. These methods involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the piperidine ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the phenyl ring, resulting in different reduced forms of the compound.
Substitution: Substitution reactions can occur at the phenyl ring or the piperidine ring, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs .
Scientific Research Applications
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and its pharmacokinetics and pharmacodynamics.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of novel psychoactive substances
Mechanism of Action
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the inhibition of adenylate cyclase, resulting in decreased cAMP levels and reduced neuronal excitability. The compound also affects the release of neurotransmitters like dopamine and serotonin, contributing to its analgesic and euphoric effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fentanyl: A widely used opioid analgesic.
Acetyl fentanyl: A potent synthetic opioid with similar effects.
Acryloylfentanyl: Another fentanyl analog with high potency.
Valerylfentanyl: A fentanyl analog with a similar structure
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-phenylheptanamide is unique due to its specific heptanoyl group, which differentiates it from other fentanyl analogs. This structural difference can affect its potency, pharmacokinetics, and interaction with opioid receptors .
Properties
CAS No. |
2749326-85-8 |
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Molecular Formula |
C26H37ClN2O |
Molecular Weight |
429.0 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]heptanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O.ClH/c1-2-3-4-11-16-26(29)28(24-14-9-6-10-15-24)25-18-21-27(22-19-25)20-17-23-12-7-5-8-13-23;/h5-10,12-15,25H,2-4,11,16-22H2,1H3;1H |
InChI Key |
GPBMPZKILCTIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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